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molecular formula C12H16N2O3 B8800220 tert-Butyl (2-oxo-2-(pyridin-3-yl)ethyl)carbamate CAS No. 473693-42-4

tert-Butyl (2-oxo-2-(pyridin-3-yl)ethyl)carbamate

Cat. No. B8800220
M. Wt: 236.27 g/mol
InChI Key: WSFAFVYGSMIUCY-UHFFFAOYSA-N
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Patent
US07223794B2

Procedure details

To a solution of the product from step (b) (1.30 g) in ethanol (50 ml) was added sodium borohydride (105 mg). The mixture was stirred for 1.5 h then evaporated. Water was added and the mixture extracted twice with ethyl acetate. The combined organic layers were washed (brine) and dried (MgSO4). The solvent was evaporated off to give the sub-title compound (1.35 g) as an oil.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
105 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1)[CH2:3][NH:4][C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8].[BH4-].[Na+]>C(O)C>[OH:1][CH:2]([C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1)[CH2:3][NH:4][C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
O=C(CNC(OC(C)(C)C)=O)C=1C=NC=CC1
Name
Quantity
105 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then evaporated
ADDITION
Type
ADDITION
Details
Water was added
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed (brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OC(CNC(OC(C)(C)C)=O)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: CALCULATEDPERCENTYIELD 103%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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